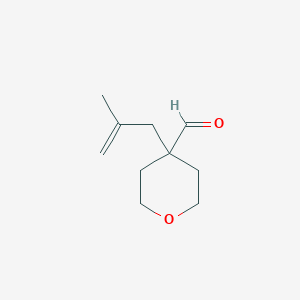
1-Bromo-2,3,4-trimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,3,4-trimethylpentane is an organic compound with the molecular formula C8H17Br. It is a branched alkyl halide, specifically a brominated derivative of trimethylpentane. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
1-Bromo-2,3,4-trimethylpentane can be synthesized through various methods. One common synthetic route involves the radical bromination of 2,3,4-trimethylpentane using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of light or a radical initiator . The reaction typically proceeds under mild conditions, with the bromine substituting a hydrogen atom on the carbon chain.
Industrial production methods may involve similar bromination processes, often optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial-scale synthesis.
Análisis De Reacciones Químicas
1-Bromo-2,3,4-trimethylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2), where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-). These reactions typically occur under basic or neutral conditions.
Elimination Reactions: The compound can undergo elimination reactions (E1 and E2) to form alkenes.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of 2,3,4-trimethylpentane.
Aplicaciones Científicas De Investigación
1-Bromo-2,3,4-trimethylpentane has various applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It may be employed in studies involving the modification of biomolecules or the investigation of biological pathways.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,3,4-trimethylpentane in chemical reactions typically involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. In elimination reactions, the compound forms a double bond through the removal of a proton and a leaving group (bromine). The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents involved .
Comparación Con Compuestos Similares
1-Bromo-2,3,4-trimethylpentane can be compared with other brominated alkanes and trimethylpentane derivatives:
1-Bromo-2,2,3-trimethylpentane: Similar in structure but with different substitution patterns, leading to variations in reactivity and physical properties.
2,2,4-Trimethylpentane (Isooctane): A non-brominated isomer used as a standard in octane rating for fuels.
2,3,4-Trimethylpentane: The parent hydrocarbon without the bromine substituent, used in studies of hydrocarbon behavior and properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H17Br |
|---|---|
Peso molecular |
193.12 g/mol |
Nombre IUPAC |
1-bromo-2,3,4-trimethylpentane |
InChI |
InChI=1S/C8H17Br/c1-6(2)8(4)7(3)5-9/h6-8H,5H2,1-4H3 |
Clave InChI |
AQLJIELTOOMRQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



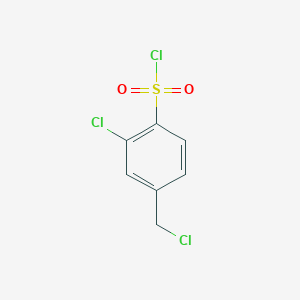

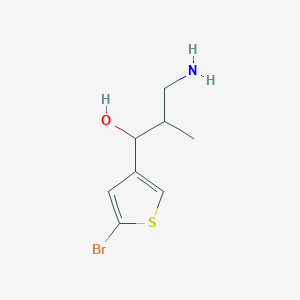
![Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13187249.png)
![Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13187257.png)
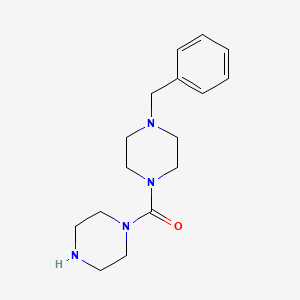
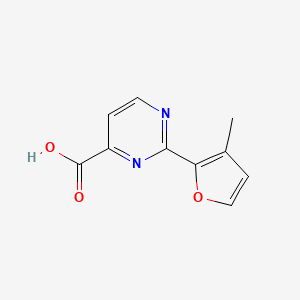
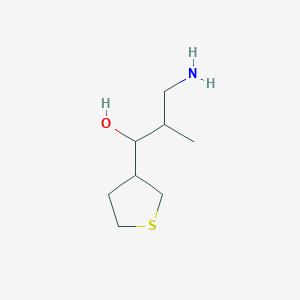


![5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13187296.png)
![2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene](/img/structure/B13187305.png)
